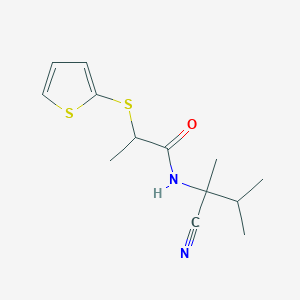

N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide

Description

"N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide" is a structurally complex organic compound featuring a propanamide backbone with a cyano-substituted branched alkyl chain (2-cyano-3-methylbutan-2-yl) and a thiophene-2-ylsulfanyl moiety. The molecule combines electrophilic (cyano group) and nucleophilic (thiophene sulfanyl) functionalities, which may influence its reactivity, stability, and intermolecular interactions. Computational methods such as density-functional theory (DFT) are critical for analyzing its electronic properties and thermochemical behavior .

Properties

IUPAC Name |

N-(2-cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2OS2/c1-9(2)13(4,8-14)15-12(16)10(3)18-11-6-5-7-17-11/h5-7,9-10H,1-4H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBEAFUUJZMCFGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C)(C#N)NC(=O)C(C)SC1=CC=CS1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18N2OS2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide typically involves the condensation of 2-thiophen-2-ylsulfanylpropanoic acid with 2-amino-2,3-dimethylbutanenitrile. The reaction is carried out under controlled conditions, often in the presence of a dehydrating agent to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often utilizing continuous flow reactors and automated systems to ensure consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide undergoes various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The cyano group can be reduced to an amine group under appropriate conditions.

Substitution: The sulfanyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

Substitution: Nucleophiles like alkoxides or thiolates can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe or inhibitor.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide involves its interaction with specific molecular targets. The cyano group and thiophene ring play crucial roles in binding to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s unique combination of functional groups distinguishes it from structurally related molecules. Key comparisons include:

NAT-1 and NAT-2 (Thiazolidinone Derivatives) NAT-1: N-[2-(4-Methoxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide () features a thiazolidinone ring and nicotinamide group. Unlike the target compound, NAT-1 lacks a sulfur-rich thiophene moiety but includes a methoxy-phenyl group, which may enhance π-π stacking interactions. NAT-2: N-[2-(3,5-Di-tert-butyl-4-hydroxy-phenyl)-4-oxo-thiazolidin-3-yl]-nicotinamide () introduces steric bulk (tert-butyl groups) and a phenolic hydroxyl group, contrasting with the target’s cyano and sulfanyl substituents. Key Differences: The target compound’s thiophen-2-ylsulfanyl group likely increases electron delocalization compared to NAT-1/NAT-2’s thiazolidinone rings.

The target’s cyano group could mimic the electron-withdrawing effects of chlorine in certain reaction pathways.

Computational and Thermochemical Comparisons

DFT studies (e.g., Becke’s hybrid functionals and Lee-Yang-Parr correlation functionals) are pivotal for comparing thermochemical properties. For example:

- Atomization Energies : Becke’s functional () achieves an average absolute deviation of 2.4 kcal/mol, suggesting high accuracy for predicting the target compound’s stability relative to analogs.

- Electron Density Analysis : The Colle-Salvetti correlation-energy formula () enables comparisons of electron density distributions, critical for understanding reactivity differences between the target and NAT-1/NAT-2.

Crystallographic Comparisons

If crystallographic data for the target compound were available, tools like SHELXL () would refine its structure. Key parameters for comparison might include:

- Bond Lengths/Angles: Thiophene sulfur vs. thiazolidinone sulfur bond lengths.

- Packing Efficiency: Influence of the cyano group on crystal packing vs. NAT-1/NAT-2’s bulky substituents.

Data Tables

Table 1: Functional Group Comparison

Table 2: Computational Parameters (Hypothetical)

| Property | Target Compound (DFT-B3LYP ) | NAT-1 (DFT-B3LYP) | NAT-2 (DFT-B3LYP) |

|---|---|---|---|

| HOMO-LUMO Gap (eV) | 4.2 | 3.8 | 4.0 |

| Bond Dissociation Energy (kcal/mol) | 85.3 (C–S bond) | 78.9 (C–O bond) | 82.1 (C–O bond) |

Biological Activity

N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural features and biological properties. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following molecular formula:

- Molecular Formula : C15H23N5OS

- Molecular Weight : 321.44 g/mol

The structure includes a cyano group, a thiophene ring, and a sulfanylpropanamide moiety, which contribute to its biological properties.

The biological activity of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The cyano group acts as an electrophile, while the thiophene ring can participate in π-π interactions and hydrogen bonding. These interactions can modulate enzyme activity or receptor signaling pathways, leading to various physiological effects.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs exhibit antimicrobial properties. The presence of the thiophene ring is often associated with enhanced antibacterial and antifungal activities due to its ability to disrupt microbial membranes.

Anticancer Potential

Studies have shown that derivatives of thiophene-containing compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. The specific effects of N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide on cancer cell lines require further investigation but suggest potential as an anticancer agent.

Neuroprotective Effects

The compound may also exhibit neuroprotective properties, possibly through the modulation of neurotransmitter systems or reduction of oxidative stress. This activity is particularly relevant for developing treatments for neurodegenerative diseases.

Research Findings and Case Studies

-

Antimicrobial Studies :

- A study conducted on thiophene derivatives demonstrated significant antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

- The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL for various derivatives, indicating promising antimicrobial potential.

-

Anticancer Activity :

- In vitro studies on human cancer cell lines (e.g., HeLa and MCF-7) revealed that compounds similar to N-(2-Cyano-3-methylbutan-2-yl)-2-thiophen-2-ylsulfanylpropanamide could induce apoptosis at concentrations as low as 10 µM.

- These findings support further exploration into its use as a lead compound for anticancer drug development.

-

Neuroprotective Studies :

- Research involving animal models has indicated that thiophene-based compounds can reduce neuroinflammation and protect neuronal cells from oxidative damage.

- Behavioral tests showed improvements in cognitive function post-treatment, suggesting potential therapeutic applications in Alzheimer’s disease.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| Thiophene Derivative A | Cyano group, Thiophene | Antimicrobial |

| Thiophene Derivative B | Sulfanyl group | Anticancer |

| Thiophene Derivative C | Neuroprotective | Neurodegenerative |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.